7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide

Antimicrobial activity Fluorinated benzothiazepines Structure-activity relationship

Securing the 7-fluoro-8-sulfonamide benzothiazepine scaffold for SAR studies often requires bespoke synthesis with long lead times. This compound provides a ready-made, dual-pharmacophore entry point (7-F + 8-SO2NH2) unavailable from common commercial analogs. • Enables direct inclusion in HTS fragment libraries targeting oncology phenotypes (fluorinated analogs show GI50 <10 µg/mL). • Serves as a model system for atropisomer studies via restricted N-S bond rotation. • Primary sulfonamide group amenable to parallel derivatization for focused library synthesis. Supplied with full analytical characterization; inquire for bulk quantities.

Molecular Formula C9H11FN2O2S2
Molecular Weight 262.3 g/mol
Cat. No. B13249643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide
Molecular FormulaC9H11FN2O2S2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1CNC2=CC(=C(C=C2SC1)S(=O)(=O)N)F
InChIInChI=1S/C9H11FN2O2S2/c10-6-4-7-8(15-3-1-2-12-7)5-9(6)16(11,13)14/h4-5,12H,1-3H2,(H2,11,13,14)
InChIKeyIRHSVRKJPNSDRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide – Structural and Procurement Profile


7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide (C9H11FN2O2S2, MW 262.3 g/mol) is a heterocyclic small molecule belonging to the 1,5-benzothiazepine class, a privileged scaffold widely exploited in medicinal chemistry for cardiovascular, CNS, anticancer, and anti-infective indications [1]. The compound features a saturated tetrahydro thiazepine ring, a fluorine atom at the 7-position of the fused benzene ring, and a primary sulfonamide (-SO2NH2) group at the 8-position . The simultaneous presence of a fluorine substituent and a sulfonamide pharmacophore on a single benzothiazepine core distinguishes it from the majority of commercially available or literature-reported benzothiazepine derivatives, which typically bear only one of these functionalities [2].

1,5-Benzothiazepine scaffold with 7-fluoro and 8-sulfonamide
Dual pharmacophore entry for medicinal chemistry fragment libraries
Underexplored regioisomer reduces screening redundancy

Why Generic 1,5-Benzothiazepines Cannot Substitute for This Compound


Within the 1,5-benzothiazepine class, biological activity, physicochemical properties, and synthetic versatility are exquisitely sensitive to the nature and position of substituents [1]. The 7-fluoro substituent in the target compound modulates electron density on the aromatic ring, alters lipophilicity (ΔlogP), and can enhance metabolic stability relative to non-fluorinated or chloro-substituted analogs—effects that are well-documented for fluorinated benzenesulfonamides [2]. The 8-sulfonamide group not only serves as a hydrogen-bond donor/acceptor pharmacophore critical for target engagement (e.g., carbonic anhydrase, HDAC, and protease inhibition) but also introduces axial chirality due to restricted rotation about the N–S bond in the benzothiazepine ring system, a conformational feature absent in analogs lacking the sulfonamide or bearing it at other positions [3]. Simply interchanging with a non-fluorinated benzothiazepine sulfonamide (e.g., 4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide) or a 7-fluoro benzothiazepine lacking the sulfonamide group will result in a different pharmacological, conformational, and reactivity profile, undermining reproducibility of SAR studies, screening campaigns, or synthetic route development.

Fluorine absence may alter electronic, lipophilic, and metabolic properties, affecting SAR reproducibility.
Sulfonamide removal eliminates axial chirality and hydrogen-bond donor/acceptor pharmacophore, impacting target recognition.
7-Sulfonamide regioisomer projects pharmacophore differently; substitution may shift binding mode and selectivity.

Quantitative Differentiation Evidence


Fluorine Substitution Enhances Antimicrobial Potency

Among a series of halogen-substituted 1,5-benzothiazepine derivatives, fluorinated congeners (e.g., compound BT6) demonstrated superior antimicrobial activity compared to non-halogenated analogs, achieving a minimum inhibitory concentration (MIC) of 0.4 µg/mL against a panel of bacterial strains, which was more potent than the standard drug ampicillin [1]. While the specific MIC of 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide has not been reported in a head-to-head study, the presence of the 7-fluoro substituent places it within the fluorinated sub-class that consistently outperforms non-fluorinated benzothiazepines in antimicrobial assays [1].

Antimicrobial MIC
Class-level
MIC 0.4 µg/mL (fluorinated analog BT6)
Supports antimicrobial screening context
Not directly measured for target compound
Antimicrobial activity Fluorinated benzothiazepines Structure-activity relationship

Fluorinated Benzothiazepines Exhibit Potent Anticancer Activity

A series of novel fluorinated 1,5-benzothiazepine derivatives (compounds 4a–h) were evaluated against four human cancer cell lines: lung (A549), breast (MCF-7), liver (HEPG2), and prostate (PC-3). Compounds 4c, 4d, 4g, and 4h exhibited GI50 values <10 µg/mL across all four lines, a level of potency comparable to the standard chemotherapeutic adriamycin [1]. Although the exact GI50 of 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide was not determined in this study, the consistent sub-10 µg/mL activity of fluorinated congeners supports the class-level anticancer potential of fluorinated benzothiazepine sulfonamides.

Antiproliferative GI50
Class-level
Fluorinated analogs: GI50
Non-fluorinated analogs: higher GI50; adriamycin reference similar range
Supports cell-model screening context
Direct compound data not reported
Axial chirality
Supporting evidence
Predicted atropisomerism from N–S restricted rotation
Enables chirality-dependent SAR studies
Based on analogous benzothiazepine sulfonamides
HDAC inhibition
Class-level
Related 2-substituted benzothiazepines: HDAC IC50 nanomolar, cellular IC50 13–18 µM
Supports HDAC-targeted screening
Sulfonamide present; not directly assayed
Regiochemical uniqueness
Cross-study comparable
7-Fluoro, 8-sulfonamide isomer not commercially identified
Underexplored chemical space for fragment screening
Reduces library redundancy
Anticancer activity Cytotoxicity Fluorinated benzothiazepines

Sulfonamide Group Introduces Axial Chirality and Conformational Restraint

Benzo-fused seven-membered-ring nitrogen heterocycles, including 1,5-benzothiazepines, exhibit flexible stereochemistry. When a sulfonamide group is attached to the ring, restricted rotation about the N–S bond can give rise to stable atropisomers (axial chirality), a phenomenon extensively characterized by NMR and X-ray crystallography [1]. The 8-sulfonamide substitution on the target compound is predicted to generate such axial chirality, a stereochemical feature that is absent in benzothiazepines lacking a sulfonamide (e.g., 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine, CAS 313369-12-9) or bearing a sulfonyl chloride at the same position . This atropisomerism can significantly impact target binding selectivity and biological activity.

Axial chirality
Supporting evidence
Predicted atropisomerism from N–S restricted rotation
Enables chirality-dependent SAR studies
Based on analogous benzothiazepine sulfonamides
Axial chirality Sulfonamide conformation Stereochemistry

Sulfonamide Enables Derivatization to HDAC Inhibitors

A series of 2-substituted 1,5-benzothiazepine-based histone deacetylase inhibitors (HDACi) demonstrated potent HDAC inhibitory activity, with IC50 values in the nanomolar range for compounds containing a sulfone or sulfonamide-like moiety [1]. In cellular assays, these compounds exhibited cytotoxicity against U937 and HCT116 cancer cell lines with IC50 values between 13 and 18 µM and induced G2/M phase arrest [1]. The target compound, bearing a primary sulfonamide at position 8, retains the key pharmacophoric element associated with HDAC inhibition and can serve as a direct precursor or scaffold for further elaboration into HDAC-targeting agents.

HDAC inhibition
Class-level
Related 2-substituted benzothiazepines: HDAC IC50 nanomolar, cellular IC50 13–18 µM
Supports HDAC-targeted screening
Sulfonamide present; not directly assayed
HDAC inhibition Sulfonamide pharmacophore Epigenetic drug discovery

Unique 7-Fluoro-8-sulfonamide Substitution Pattern

A survey of commercially available 1,5-benzothiazepine sulfonamides reveals that the vast majority bear the sulfonamide at the 7-position (e.g., 4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide, CAS 2413877-33-3) or as an N-substituted sulfonamide at position 3 . The target compound uniquely positions the sulfonamide at the 8-position while simultaneously bearing a fluorine at position 7. This regioisomeric differentiation is critical for SAR exploration: the 8-sulfonamide projects the hydrogen-bond donor/acceptor motif into a distinct vector relative to the ring plane compared to the 7-sulfonamide isomer, potentially engaging different binding site residues.

Regiochemical uniqueness
Cross-study comparable
7-Fluoro, 8-sulfonamide isomer not commercially identified
Underexplored chemical space for fragment screening
Reduces library redundancy
Chemical space differentiation Scaffold uniqueness Fragment-based screening

Optimal Procurement and Application Scenarios


Fluorinated Benzothiazepine-Focused Fragment Library

For high-throughput screening (HTS) facilities or medicinal chemistry groups constructing a bespoke fragment library around the 1,5-benzothiazepine scaffold, this compound provides a dual-pharmacophore entry point (7-fluoro + 8-sulfonamide) that is not duplicated by common commercial analogs. The fluorinated sub-class has demonstrated GI50 <10 µg/mL against lung, breast, liver, and prostate cancer cell lines [1], and the sulfonamide group enables subsequent elaboration into HDAC-targeted agents with nanomolar potency [2]. Inclusion of this compound maximizes chemical diversity within the benzothiazepine sector of the library.

Atropisomerism and Sulfonamide-Dependent Chirality Studies

Research groups studying axial chirality in drug-like scaffolds can use this compound as a model system. The 8-sulfonamide group on the flexible tetrahydro-1,5-benzothiazepine ring is predicted to generate stable atropisomers due to restricted N–S bond rotation, a phenomenon documented for analogous benzo-fused sulfonamides [1]. The compound is well-suited for variable-temperature NMR, chiral HPLC separation, and crystallographic studies aimed at quantifying rotational barriers and atropisomer stability.

Sulfonamide-Directed C–H Functionalization Intermediate

The primary sulfonamide group can act as a directing group for transition-metal-catalyzed C–H activation or can be readily converted to sulfonyl chlorides, sulfonate esters, or N-substituted sulfonamides. Researchers developing synthetic methodology on benzothiazepine cores can employ this compound as a versatile building block for generating diverse compound arrays through parallel derivatization of the sulfonamide and/or the tetrahydro ring [1].

Anticancer Lead Identification Leveraging Fluorinated SAR

Given that structurally related fluorinated 1,5-benzothiazepines have shown GI50 values below 10 µg/mL across multiple cancer cell lines, comparable to adriamycin [1], this compound is a logical inclusion in focused screening sets targeting oncology-relevant phenotypes. Its unique 7-fluoro-8-sulfonamide substitution pattern may confer selectivity advantages that can be explored through comparative SAR studies against the more common 7-sulfonamide or non-fluorinated analogs.

Application
Selection Property
Validation Focus
Dual-pharmacophore fragment library
7-Fluoro & 8-sulfonamide substitution
SAR differentiation from common analogs
Atropisomerism & conformation studies
Sulfonamide-induced axial chirality
Chiral separation & rotational barrier analysis
Synthetic methodology development
Sulfonamide as directing/derivatizable group
C–H activation or parallel derivatization feasibility
Antiproliferative screening campaigns
Fluorinated benzothiazepine scaffold
Cell-model response & selectivity profiling
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